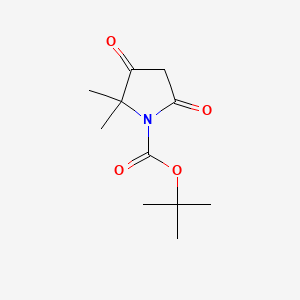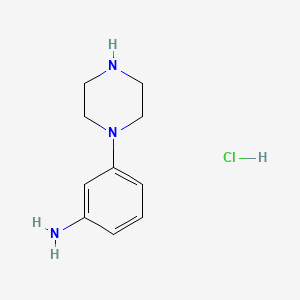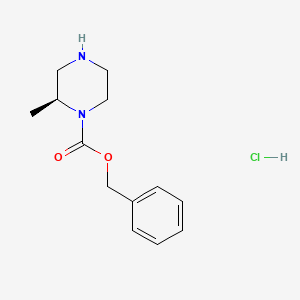
(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Übersicht
Beschreibung
“(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1884703-33-6 . It has a molecular weight of 194.66 . The compound is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9 (6)7 (10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Methods of Application: The methods include various organic synthesis techniques such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination to incorporate the piperazine structure into the target molecules .
Results: The incorporation of the piperazine ring has been shown to improve the pharmacokinetic properties of the final drug molecules, making them more effective in their therapeutic applications .
Application in Tuberculosis Treatment Research
Methods of Application: Synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluation of their inhibitory concentrations (IC50) against Mycobacterium tuberculosis H37Ra .
Results: Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .
Application in Material Science
Summary of Application
Methods of Application: Synthesis and characterization techniques such as X-ray diffraction studies, FT-IR, NMR, and LCMS spectroscopic studies are employed to understand the compound’s properties .
Results: The studies provide insights into the structural and conformational characteristics of the derivatives, which can be crucial for their application in material science .
Application in Chemical Synthesis
Results
Application in Analytical Chemistry
Results
Application in Chromatography
Results
Application in Antimicrobial Research
Methods of Application: Derivatives of the compound are synthesized and tested against various microorganisms to assess their efficacy as antimicrobial agents .
Results: The derivatives have shown moderate activity against several microorganisms, indicating their potential use in developing new antimicrobial treatments .
Application in Drug Discovery
Methods of Application: Synthesis of novel organic compounds such as amides, sulphonamides, and Schiff’s bases using the compound as a building block, followed by biological activity screening .
Results: The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility and the polar nitrogen atoms in the piperazine ring, enhancing favorable interaction with macromolecules .
Application in Pharmacokinetics
Results
Application in Neuropharmacology
Results
Application in Molecular Docking Studies
Methods of Application: Computational simulations are performed to understand the molecular interactions and binding affinities of the compound’s derivatives with target proteins .
Results: The docking studies reveal the suitability of the derivatised conjugates for further development as potential therapeutic agents .
Application in Crystallography
Methods of Application: Single crystal X-ray diffraction analysis is performed to elucidate the three-dimensional structure of the derivatives .
Results: The analysis provides detailed insights into the molecular geometry, which is essential for understanding the compound’s reactivity and potential applications .
Application in Kinase Inhibitor Development
Methods of Application: Synthesis of piperazine derivatives that act as kinase inhibitors, followed by in vitro and in vivo testing to evaluate their efficacy .
Results: The derivatives have shown potential in inhibiting specific kinases, leading to the suppression of cancer cell growth .
Application in Receptor Modulator Research
Methods of Application: Chemical modification of the compound to interact with specific receptors, and subsequent pharmacological testing .
Results: Some derivatives have demonstrated the ability to modulate receptor activity, which could lead to new treatments for neurological conditions .
Application in Solubility Enhancement
Methods of Application: Co-crystallization and formulation studies to increase the solubility of active pharmaceutical ingredients .
Results: Improved solubility profiles of drugs, leading to better absorption and therapeutic effects .
Application in Chemical Education
Methods of Application: Use in laboratory courses to demonstrate synthesis, purification, and characterization of chemical compounds .
Results: Students gain hands-on experience and a deeper understanding of chemical processes and instrumentation .
Application in Environmental Chemistry
Methods of Application: Analytical studies to detect and quantify the compound in environmental samples .
Results: Data on the persistence, bioaccumulation, and potential toxicity of the compound in the environment .
Application in Computational Drug Design
Methods of Application: Molecular modeling and simulation techniques to explore the interaction of derivatives with biological targets .
Results: Identification of promising candidates for further development based on computational predictions .
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Eigenschaften
IUPAC Name |
benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661556 | |
| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1217720-49-4 | |
| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



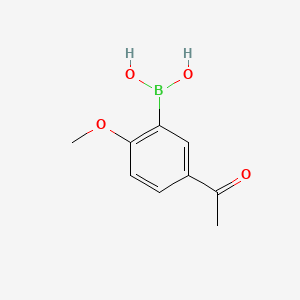
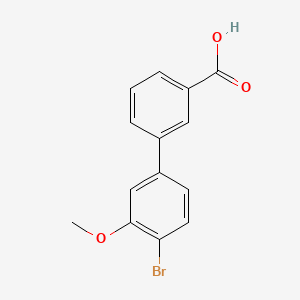
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
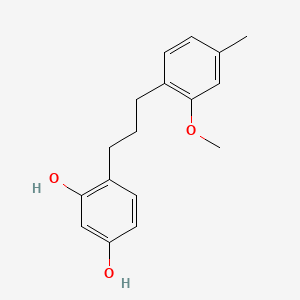
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)
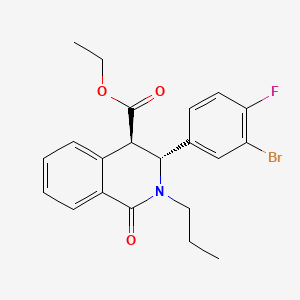
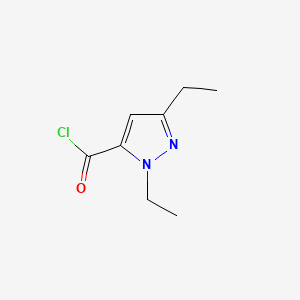
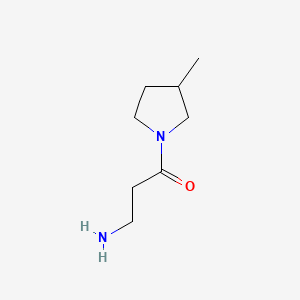
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)
